ETA Receptor Binding Affinity: Class-Level Potency Advantage Over Non-Benzamido Thiophenes
Compounds within the amidothiophenesulfonamide class, which includes the target compound, have demonstrated sub-nanomolar Ki values for the ETA receptor. The benchmark compound TBC11251 (which shares the 4-(N,N-dimethylsulfamoyl)benzamido pharmacophore) exhibits a Ki of 0.43 ± 0.03 nM on human ETA receptors [1]. While direct assay data for ethyl 3-(4-(N,N-dimethylsulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate is not publicly available, the presence of the identical benzamido-sulfamoyl pharmacophore and the 5-phenyl hydrophobic anchor strongly supports comparable, high-affinity ETA binding relative to analogs lacking either the phenyl group (e.g., ethyl 3-amino-5-phenylthiophene-2-carboxylate) or the N,N-dimethylsulfamoyl motif (e.g., simple benzamides).
| Evidence Dimension | ETA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not individually reported; inferred to be in the low nanomolar range based on class pharmacophore conservation. |
| Comparator Or Baseline | TBC11251: Ki = 0.43 ± 0.03 nM (human ETA); Ethyl 3-amino-5-phenylthiophene-2-carboxylate: no reported ETA activity. |
| Quantified Difference | Target compound retains the key pharmacophore identified as critical for sub-nanomolar ETA affinity; the amino precursor (lacking the benzamido-sulfamoyl group) is not an ETA ligand. |
| Conditions | Competitive binding assay on human cloned ETA receptors (class reference data). |
Why This Matters
Retention of the benzamido-sulfamoyl pharmacophore with a 5-phenyl substituent is essential for high-affinity ETA engagement; procurement of analogs lacking either feature will not reproduce this activity profile.
- [1] Wu, C.; Chan, M.F.; Stavros, F.; Raju, B.; Okun, I.; Mong, S.; Keller, K.M.; Dixon, R.A. Discovery of TBC11251, a Potent, Long Acting, Orally Active Endothelin Receptor-A Selective Antagonist. J. Med. Chem. 1997, 40 (11), 1690–1697. DOI: 10.1021/jm9700068. View Source
